molecular formula C12H14N2O4 B5602101 Methyl 4-[(3-carbamoylphenyl)amino]-4-oxobutanoate

Methyl 4-[(3-carbamoylphenyl)amino]-4-oxobutanoate

Cat. No.: B5602101
M. Wt: 250.25 g/mol
InChI Key: NWFNFCHCYRRKEU-UHFFFAOYSA-N
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Description

Methyl 4-[(3-carbamoylphenyl)amino]-4-oxobutanoate is a useful research compound. Its molecular formula is C12H14N2O4 and its molecular weight is 250.25 g/mol. The purity is usually 95%.
The exact mass of the compound methyl 4-{[3-(aminocarbonyl)phenyl]amino}-4-oxobutanoate is 250.09535693 g/mol and the complexity rating of the compound is 330. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Methyl 4-{[3-(aminocarbonyl)phenyl]amino}-4-oxobutanoate derivatives have been synthesized and evaluated for their biological activities. For instance, the compound methyl 4-[[4-(2-methylthiazol-4-yl)phenyl]amino]-4-oxobutanoate was identified to possess potential inhibitory activity against DNA gyrase-ATPase, suggesting its utility in addressing bacterial resistance through the inhibition of DNA replication (Yurttaş, Evren, & Özkay, 2022).

Spectroscopic and Structural Investigations

Spectroscopic methods alongside theoretical calculations have been employed to investigate the structural, electronic, and optical properties of similar compounds. For example, studies involving 4 – [(2, 6 – dichlorophenyl) amino] 2 –methylidene 4 – oxobutanoic acid have shed light on its nonlinear optical properties and potential for biological activity, providing insights into its pharmacological significance (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).

Molecular Docking Studies

Molecular docking studies have elucidated the interaction mechanisms of these compounds with biological targets, reinforcing their potential in drug design and development. Such studies reveal the inhibitory capacity of these compounds against critical enzymes or proteins, guiding the development of new therapeutic agents (Sheena Mary et al., 2017).

Synthetic Methodologies

Innovative synthetic methodologies for creating methyl 4-{[3-(aminocarbonyl)phenyl]amino}-4-oxobutanoate and its derivatives have been developed. These methods emphasize the importance of this compound and its derivatives in synthesizing biologically active molecules. Techniques involving selective methylation, protection, acylation, and reduction steps highlight the compound's role as an intermediate in the synthesis of pharmaceuticals (Zhang Xingxian, 2012).

Chemical and Biological Properties

Investigations into the chemical and biological properties of methyl 4-{[3-(aminocarbonyl)phenyl]amino}-4-oxobutanoate derivatives contribute to our understanding of their mechanisms of action, therapeutic potential, and chemical behavior in biological systems. This includes studies on their antioxidative properties, interaction with cellular components, and potential as intermediates in chemical syntheses (Naveen et al., 2021).

Properties

IUPAC Name

methyl 4-(3-carbamoylanilino)-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c1-18-11(16)6-5-10(15)14-9-4-2-3-8(7-9)12(13)17/h2-4,7H,5-6H2,1H3,(H2,13,17)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWFNFCHCYRRKEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)NC1=CC=CC(=C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.